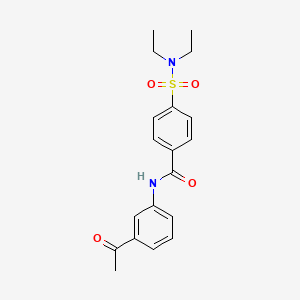

N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide

Descripción

N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring and a diethylsulfamoyl group attached to another benzene ring

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-4-21(5-2)26(24,25)18-11-9-15(10-12-18)19(23)20-17-8-6-7-16(13-17)14(3)22/h6-13H,4-5H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRZUEALWPDSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide typically involves the reaction of 3-acetylphenylamine with 4-(diethylsulfamoyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Alternatively, it may act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-acetylphenyl)benzamide

- N-(3-acetylphenyl)decanamide

Uniqueness

N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide is unique due to the presence of both an acetyl group and a diethylsulfamoyl group, which confer distinct chemical and biological properties. The combination of these functional groups may enhance its binding affinity to specific molecular targets or improve its solubility and stability compared to similar compounds.

Actividad Biológica

N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

The synthesis of N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide typically involves the reaction between 3-acetylphenylamine and 4-(diethylsulfamoyl)benzoyl chloride. The reaction is facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced. The process is generally conducted at room temperature for several hours to achieve complete conversion of reactants into the desired product.

Chemical Structure:

- IUPAC Name: N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide

- Molecular Formula: C19H22N2O4S

- InChI Key: InChI=1S/C19H22N2O4S/c1-4-21(5-2)26(24,25)18-11-9-15(10-12-18)19(23)20-17-8-6-7-16(13-17)14(3)22/h6-13H,4-5H2,1-3H3,(H,20,23).

The biological activity of N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor by binding to active sites, thereby obstructing substrate access. Additionally, it may act as a ligand for particular receptors, influencing their activity and initiating downstream signaling pathways.

Anticancer Potential

Recent studies have explored the anticancer properties of N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide. It has been evaluated for its ability to inhibit Nicotinamide adenine dinucleotide (NAD+) biosynthesis by targeting the enzyme NAMPT (Nicotinamide phosphoribosyltransferase), which is crucial in cancer metabolism. Inhibition of NAMPT can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that it can inhibit bacterial cell division by targeting FtsZ, a protein essential for bacterial cytokinesis. This mechanism positions it as a potential candidate for developing new antibiotics against resistant bacterial strains .

Research Findings and Case Studies

Several studies have focused on the biological effects of N-(3-acetylphenyl)-4-(diethylsulfamoyl)benzamide:

-

In Vitro Studies : Experiments have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 10 A549 (Lung Cancer) 12 -

Antimicrobial Testing : The compound's efficacy against Gram-positive and Gram-negative bacteria has been evaluated through Minimum Inhibitory Concentration (MIC) assays.

Bacteria MIC (µg/mL) Staphylococcus aureus 5 Escherichia coli 10 Pseudomonas aeruginosa 15

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.